

# N-Methylethanamine-d2 CAS number and molecular weight

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## Compound of Interest

Compound Name: *N-Methylethanamine-d2*

Cat. No.: B1433879

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## N-Methylethanamine-d2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methylethanamine-d2**, a deuterated isotopologue of N-Methylethanamine. This document collates available data on its physicochemical properties, and by extension from its non-deuterated analogue and similar deuterated compounds, discusses potential synthetic routes, experimental considerations, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers utilizing **N-Methylethanamine-d2** in drug development and various scientific investigations.

## Physicochemical Properties

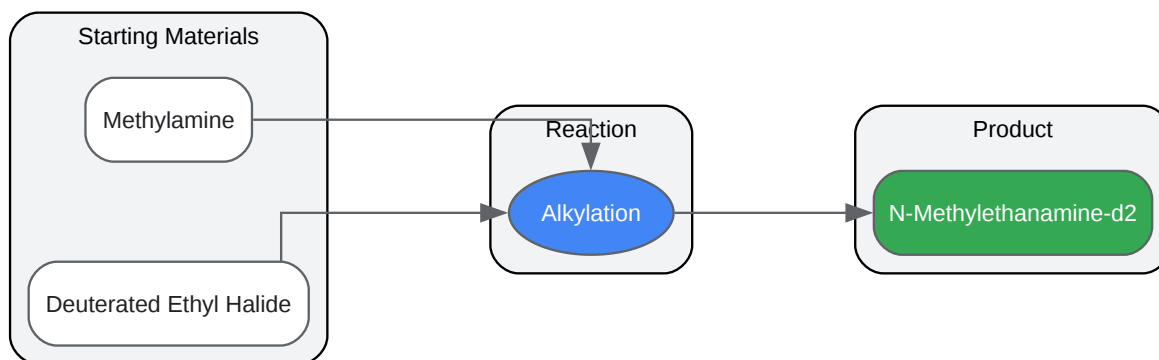
**N-Methylethanamine-d2** is a stable isotope-labeled version of N-Methylethanamine where two hydrogen atoms have been replaced by deuterium. This substitution is of significant interest in pharmaceutical research as it can modulate the metabolic fate and pharmacokinetic profile of a molecule.<sup>[1]</sup>

Property	Value	Source
CAS Number	223459-63-0	MedChemExpress
Molecular Formula	C <sub>3</sub> H <sub>7</sub> D <sub>2</sub> N	MedChemExpress
Molecular Weight	61.12 g/mol	MedChemExpress
Appearance	Colorless liquid (inferred from N-Methylethanamine)	[2][3]
Boiling Point	36-37 °C (for N-Methylethanamine)	[2][3]
Density	0.688 g/cm <sup>3</sup> (for N-Methylethanamine)	[2]
Solubility	Significantly soluble in water (for N-Methylethanamine)	[4][5]

## Synthesis and General Reaction Pathways

While a specific synthetic protocol for **N-Methylethanamine-d2** is not readily available in the public domain, a general approach can be inferred from the synthesis of its non-deuterated counterpart, N-Methylethanamine. A common method involves the alkylation of methylamine with an ethyl halide. To introduce the deuterium atoms, deuterated starting materials would be required.

N-Methylethanamine itself is a versatile building block in organic synthesis, particularly in the creation of pharmaceutical and agrochemical compounds.[4][5] It readily undergoes reactions such as oxidation, reduction, and nucleophilic substitution.[6]



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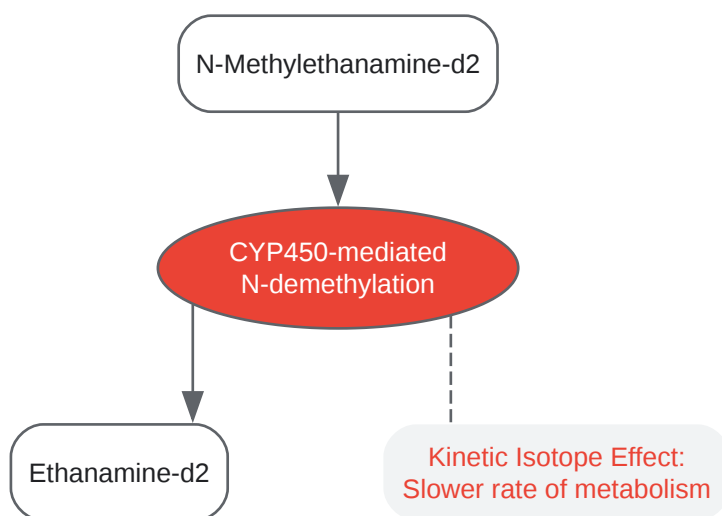
**Figure 1:** Generalized synthetic workflow for **N-Methylethanamine-d2**.

## Potential Applications and Biological Significance

Deuteration is a strategy employed in drug development to alter the pharmacokinetic properties of a compound.[1] The replacement of hydrogen with deuterium can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. This "kinetic isotope effect" can lead to increased drug exposure and potentially a more favorable dosing regimen.[7] While no specific biological activity for **N-Methylethanamine-d2** has been documented, its non-deuterated form is a simple amine, a class of compounds with significant biological roles, including acting as precursors to neurotransmitters.[4]

## Hypothetical Metabolic Pathway

Based on studies of other deuterated compounds, it is plausible that the primary metabolic pathway for N-Methylethanamine involves N-demethylation. The presence of deuterium on the ethyl group could potentially slow this process, leading to a longer half-life of the parent compound.



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**Figure 2:** Hypothetical metabolic pathway of **N-Methylethanamine-d2**.

## Experimental Protocols

Detailed experimental protocols for **N-Methylethanamine-d2** are not publicly available. However, based on the analysis of similar compounds, the following outlines a general approach for its quantification in biological matrices.

## General Analytical Workflow using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile amines like N-Methylethanamine.[8] The workflow would typically involve sample preparation, chromatographic separation, and mass spectrometric detection.



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